Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

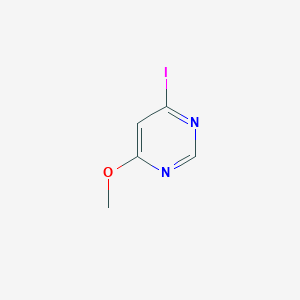

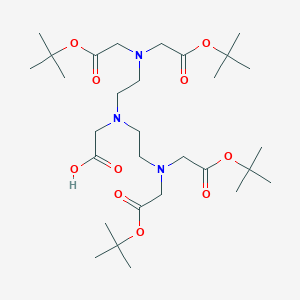

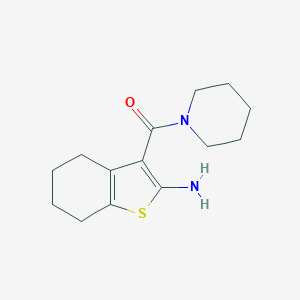

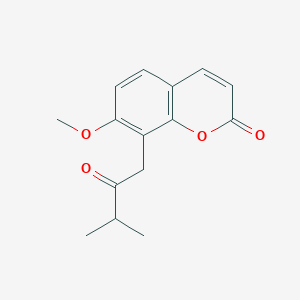

Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate is a chemical compound that has been the subject of various studies due to its potential applications in the synthesis of heterocyclic compounds. The compound is characterized by the presence of an ethyl ester group, an amino group, a cyano group, and a phenyl group attached to a pyrazole ring. This structure serves as a versatile intermediate for the construction of more complex molecules with potential biological activities .

Synthesis Analysis

The synthesis of ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate and related compounds has been achieved through various methods. One approach involves an abnormal Beckmann rearrangement of o-chloroaldehyde, followed by the reaction of the resulting o-aminocarbonitrile with concentrated H2SO4 to yield o-aminocarboxamide pyrazole. This method has been used to create key intermediates for the synthesis of pyrazolopyrimidine derivatives . Another synthesis route is the four-component reaction involving the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile, leading to moderate to high yields of the product .

Molecular Structure Analysis

The molecular structure of ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate has been elucidated using various spectroscopic techniques, including IR, 1H and 13C NMR, and mass spectrometry. These techniques have confirmed the presence of the functional groups and the overall molecular framework . Crystallographic analysis has also been performed on similar compounds, revealing details such as crystal system, space group, and hydrogen bonding interactions, which contribute to the stability of the crystal structure .

Chemical Reactions Analysis

Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions due to its reactive functional groups. For instance, it can participate in cyclocondensation reactions with 1,3-dicarbonyl compounds to form pyrazolo[3,4-b]pyridin-3-ones . Diazotization and coupling reactions have also been reported, leading to the formation of pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles . These reactions demonstrate the compound's utility in synthesizing diverse heterocyclic structures with potential pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate are influenced by its molecular structure. The presence of the amino and cyano groups can affect its solubility, acidity, and reactivity. The compound's crystal structure, including the conformation of the pyrazole ring and the orientation of the phenyl ring, can impact its melting point and stability. The compound's reactivity towards nucleophiles and electrophiles is also an important aspect of its chemical properties .

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate and its derivatives serve as crucial building blocks in the synthesis of various heterocyclic compounds, including pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of this compound under mild reaction conditions facilitates the generation of a wide range of heterocyclic compounds and dyes from diverse precursors like amines, α-aminocarboxylic acids, their esters, phenols, and malononitriles. This versatility underscores its importance in the field of organic synthesis, particularly for developing new materials with potential applications in pharmaceuticals and dye industries (Gomaa & Ali, 2020).

Medicinal Chemistry and Drug Development

The pyrazoline moiety, closely related to the chemical structure , is recognized for its wide range of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties. Research into pyrazoline derivatives, including compounds structurally similar to Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate, has opened up new avenues in drug discovery, offering potential for the development of novel therapeutic agents. Such compounds have been extensively investigated for their utility in medicinal chemistry, illustrating the broad applicability of this scaffold in the synthesis of bioactive molecules (Shaaban, Mayhoub, & Farag, 2012).

Wirkmechanismus

Target of Action

Pyrazole derivatives, to which this compound belongs, are known to have a wide range of biological activities . They have been used in the pharmaceutical industry and have shown anti-tumor, anti-bacterial, anti-microbial, anti-fungal, anti-inflammatory, analgesic, anti-depressant, anti-convulsant, anti-pyretic, anti-parasitic, anti-malarial, and anti-viral activities .

Mode of Action

It’s known that the compound is synthesized via a chemoselective reaction on 3-dimethylamino-2-aroyl-propenenitrile and hydrazine . The resulting product depends on the medium: in an acidic medium, 4-cyano pyrazole is produced, while in a basic medium, 5-amino pyrazoles are the major product .

Biochemical Pathways

It’s known that pyrazole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

Given the wide range of biological activities exhibited by pyrazole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .

Action Environment

It’s known that the synthesis of the compound can be influenced by the ph of the medium .

Eigenschaften

IUPAC Name |

ethyl 5-amino-4-cyano-1-(4-methylphenyl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c1-3-20-14(19)12-11(8-15)13(16)18(17-12)10-6-4-9(2)5-7-10/h4-7H,3,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFGRJFITISXAMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60566036 |

Source

|

| Record name | Ethyl 5-amino-4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

152992-58-0 |

Source

|

| Record name | Ethyl 5-amino-4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B178665.png)

![1-[(1S,2S)-2-phenylcyclopropyl]ethanone](/img/structure/B178685.png)